N1-(4-fluorophenyl)-2-(5-bromo-1H-indol-3-yl)-2-oxoacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N1-(4-fluorophenyl)-2-(5-bromo-1H-indol-3-yl)-2-oxoacetamide” is a chemical compound with the molecular formula C16H10BrFN2O2 . It is a derivative of indole, a heterocyclic aromatic organic compound .
Molecular Structure Analysis
The molecular weight of “this compound” is 361.1652032 . The compound contains a fluorophenyl group, a bromo-indolyl group, and an oxoacetamide group .
Applications De Recherche Scientifique
Selective Antagonism and Eating Disorders
Research has identified compounds with selective antagonism at orexin receptors, highlighting a role in binge eating and suggesting potential treatments for eating disorders with a compulsive component. For instance, selective antagonism at OX1R mechanisms reduced binge eating in rats without affecting standard food pellet intake, indicating the significance of OX1R in compulsive eating behaviors and its potential as a pharmacological target for treatment (Piccoli et al., 2012).
Antiplasmodial Properties
A study on N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides evaluated their in vitro antiplasmodial properties against Plasmodium falciparum. The research indicates that specific structural requirements are necessary for biological activity, with some compounds exhibiting low toxicity against Vero cells. This suggests their potential use in developing anti-malarial therapies (Mphahlele et al., 2017).
Antimicrobial Agents
Compounds with fluorine atoms at specific positions have shown high potency against a broad panel of bacterial and fungal strains, indicating the role of fluorine in enhancing antimicrobial properties. This highlights the potential for developing new antimicrobial agents based on the structural modification of compounds like N1-(4-fluorophenyl)-2-(5-bromo-1H-indol-3-yl)-2-oxoacetamide (Parikh & Joshi, 2014).
Sigma-2 Receptor Ligands
Research into sigma receptor ligands has led to the identification of compounds with subnanomolar affinity for the sigma-2 binding site, offering insights into the development of potential therapeutics for diseases associated with sigma receptors. This research underscores the therapeutic potential of targeting specific receptors with high-affinity ligands (Perregaard et al., 1995).
Metabolic Stability in Pharmaceuticals
Studies on derivatives of N-aryl-2,4-dichlorophenoxyacetamide, including compounds structurally related to this compound, have focused on improving metabolic stability, highlighting the importance of structural modifications in developing more stable pharmaceutical agents (Stec et al., 2011).
Orientations Futures
Propriétés
IUPAC Name |
2-(5-bromo-1H-indol-3-yl)-N-(4-fluorophenyl)-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrFN2O2/c17-9-1-6-14-12(7-9)13(8-19-14)15(21)16(22)20-11-4-2-10(18)3-5-11/h1-8,19H,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZYNJXXHRZLEAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(=O)C2=CNC3=C2C=C(C=C3)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.